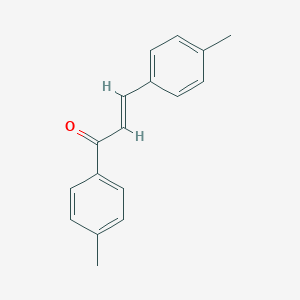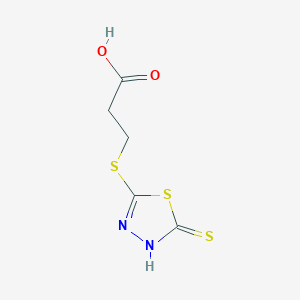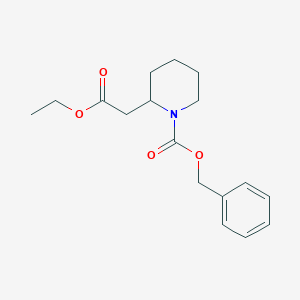![molecular formula C8H14OS2 B184699 1,4-Dithiaspiro[4.5]decan-7-ol CAS No. 128441-13-4](/img/structure/B184699.png)
1,4-Dithiaspiro[4.5]decan-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dithiaspiro[4.5]decan-7-ol is a spirocyclic compound characterized by a unique structure that includes two sulfur atoms and a hydroxyl group. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of sulfur atoms in its structure imparts distinctive chemical properties, making it a valuable subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dithiaspiro[4.5]decan-7-ol can be synthesized through the microbial reduction of 1,4-dithiaspiro[4.5]decanones. This process involves the use of specific strains of yeast, such as Saccharomyces cerevisiae, which facilitate the reduction of the carbonyl group to form the corresponding alcohol. The reaction conditions typically include an aqueous medium and controlled temperature to ensure high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar microbial reduction techniques on a larger scale. The use of biocatalysts, such as yeast, is advantageous due to their broad substrate specificity and ability to produce chiral alcohols with high enantioselectivity. Optimization of reaction conditions, including pH, temperature, and substrate concentration, is crucial for maximizing yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dithiaspiro[4.5]decan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to modify its functional groups.
Substitution: The sulfur atoms in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1,4-dithiaspiro[4.5]decan-7-one.
Reduction: Formation of various reduced derivatives depending on the specific reducing agent used.
Substitution: Formation of substituted spirocyclic compounds with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1,4-Dithiaspiro[4.5]decan-7-ol has several scientific research applications:
Organic Synthesis: Used as a chiral building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.
Materials Science:
Biocatalysis: Employed in biocatalytic processes due to its ability to undergo stereoselective transformations
Wirkmechanismus
The mechanism of action of 1,4-Dithiaspiro[4.5]decan-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfur atoms in its structure enable it to participate in various biochemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions, influencing enzymatic activities and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dithiaspiro[4.5]decan-6-ol
- 1,5-Dithiaspiro[5.5]undecan-7-ol
- 1,4-Dithiaspiro[4.5]decan-8-ol
Uniqueness
1,4-Dithiaspiro[4.5]decan-7-ol is unique due to its specific spirocyclic structure and the position of the hydroxyl group. This configuration imparts distinct chemical reactivity and stereoselectivity, making it a valuable compound for various applications. Compared to similar compounds, it offers unique opportunities for the synthesis of chiral molecules and the development of novel materials .
Eigenschaften
IUPAC Name |
1,4-dithiaspiro[4.5]decan-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OS2/c9-7-2-1-3-8(6-7)10-4-5-11-8/h7,9H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPYIJKGMSRYEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)SCCS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562959 |
Source


|
| Record name | 1,4-Dithiaspiro[4.5]decan-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128441-13-4 |
Source


|
| Record name | 1,4-Dithiaspiro[4.5]decan-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-methoxy-2,2-dimethyl-3,4-dihydro-2H-benzo[h]chromene](/img/structure/B184636.png)


